molecular formula C18H23NO3 B4045222 3-(4-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1H-indol-2-one

3-(4-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1H-indol-2-one

Cat. No.: B4045222
M. Wt: 301.4 g/mol
InChI Key: VNXXYFWGVZJSLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1H-indol-2-one is a complex organic compound with a unique structure that combines a cyclohexyl ring, an indole moiety, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1H-indol-2-one typically involves multiple steps. One common method includes the diastereoselective α-acetoxylation of cyclic ketones using a binary hybrid system comprising a hypervalent iodine (III) reagent and BF3•OEt2 Lewis acid . This method allows for the activation of the hypervalent iodine (III) reagent and cyclic ketones, achieving high diastereoselectivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(4-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the oxo group would yield an alcohol.

Scientific Research Applications

3-(4-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1H-indol-2-one has several applications in scientific research:

    Chemistry: It serves as a key precursor and versatile synthon in organic synthesis.

    Biology: Its unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: The compound’s potential pharmacological properties are of interest for drug development.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action for 3-(4-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1H-indol-2-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application.

Comparison with Similar Compounds

Similar Compounds

    3-(4-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1H-indol-2-one: shares similarities with other indole derivatives and cyclic ketones.

    Indole-3-carbinol: Another indole derivative with biological activity.

    Cyclohexanone derivatives: Compounds with similar cyclic structures and functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of a cyclohexyl ring, an indole moiety, and a hydroxy group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-17(2,3)11-8-9-13(15(20)10-11)18(22)12-6-4-5-7-14(12)19-16(18)21/h4-7,11,13,22H,8-10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXXYFWGVZJSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(C(=O)C1)C2(C3=CC=CC=C3NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1H-indol-2-one
Reactant of Route 2
3-(4-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1H-indol-2-one
Reactant of Route 3
3-(4-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1H-indol-2-one
Reactant of Route 4
3-(4-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1H-indol-2-one
Reactant of Route 5
3-(4-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1H-indol-2-one
Reactant of Route 6
Reactant of Route 6
3-(4-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1H-indol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.